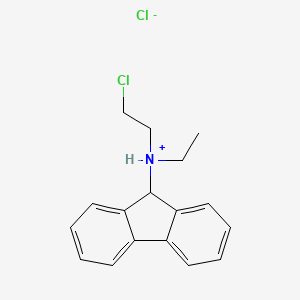

2-Chloro-N-(9-fluorenyl)diethylamine hydrochloride

Description

Properties

CAS No. |

13929-01-6 |

|---|---|

Molecular Formula |

C17H19Cl2N |

Molecular Weight |

308.2 g/mol |

IUPAC Name |

2-chloroethyl-ethyl-(9H-fluoren-9-yl)azanium;chloride |

InChI |

InChI=1S/C17H18ClN.ClH/c1-2-19(12-11-18)17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17;/h3-10,17H,2,11-12H2,1H3;1H |

InChI Key |

RMTWFBLCJLNBFA-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CCCl)C1C2=CC=CC=C2C3=CC=CC=C13.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation of 9-Fluorenylmethyl Chloroformate

Overview

9-Fluorenylmethyl chloroformate (Fmoc-Cl) is a critical intermediate used for introducing the 9-fluorenyl protecting group in organic synthesis, especially peptide chemistry. It is prepared by the reaction of 9-fluorenylmethanol with phosgene or triphosgene in the presence of organic bases and suitable solvents.

Preparation Methods

Method A: Using Triphosgene and 9-Fluorenylmethanol (Chinese Patent CN103408427A)

-

- 9-Fluorenylmethanol (20 g)

- Triphosgene (46 g)

- Chloroform solvent (200 mL)

- Catalyst: 4-Dimethylaminopyridine (18.5 g)

- Temperature: Initial reaction at -5 to 5 °C, then warmed to 40-60 °C

- Reaction time: 30 min initial stirring, 2-4 hours after catalyst addition

-

- Mix 9-fluorenylmethanol, triphosgene, and chloroform; stir for 30 minutes.

- Add chloroform solution of 4-dimethylaminopyridine dropwise under ice bath.

- Stir and warm to 40-60 °C for 2-4 hours.

- Filter off white solids, remove solvent under reduced pressure.

- Perform cryogenic crystallization using ether, wash with ether, and dry.

-

- Yield: >90%

- Purity: >98%

- Melting point: 60-64 °C

-

- Mild reaction conditions

- Low cost and simple process

- Solvent recycling possible

- Suitable for industrial scale

Method B: Using Phosgene and Ether Solvent (Japanese Patent JPH0296551A)

-

- 9-Fluorenylmethanol dissolved in ether (e.g., diethyl ether, tetrahydrofuran)

- Phosgene added at 0 °C

- Reaction time: 7 hours at 20 °C after addition

-

- Cool ether solvent to 0 °C.

- Add phosgene to ether solution.

- Add 9-fluorenylmethanol dissolved in ether dropwise under stirring.

- Stir at 20 °C for 7 hours.

- Crystallize product by cooling.

-

- Yield: 93.7% to 95.3%

- Efficient and short reaction time with good purity

-

- Ether solvents with 4-8 carbon atoms preferred for boiling point and solubility.

- This method avoids the use of highly toxic phosgene gas directly by dissolving it in ether.

Preparation of 2-Chloroethylamine Hydrochloride

Overview

2-Chloroethylamine hydrochloride is a key intermediate that can be prepared from ethanolamine by chlorination under hydrogen chloride atmosphere, often with organic acid catalysis.

Preparation Method (Chinese Patent CN108003036B)

-

- Ethanolamine (e.g., 61 g, 1 mol scale)

- Hydrogen chloride gas (flow rate 300-500 mL/min)

- Organic acid catalyst (e.g., adipic acid, propionic acid)

- Temperature: Room temperature for initial HCl absorption; then heated to 160 °C for reaction

- Reaction time: 2-5 hours during heating phase

-

- Add ethanolamine to a reaction vessel and stir.

- Introduce hydrogen chloride gas at room temperature until system pH reaches 2-3.

- Add organic acid catalyst.

- Heat the mixture to 160 °C, continue hydrogen chloride introduction, and distill off water formed.

- After reaction completion, cool to room temperature.

- Add absolute ethanol, stir, filter, and dry the resulting solid.

-

- Yield: Up to 90.5%

- Purity: 99.2% by gas chromatography

- Drying under vacuum at 50-60 °C for 5 hours recommended

-

- Organic acid mass ratio to ethanolamine: 0.05-0.15:1

- Absorption solution for HCl gas is sodium hydroxide (0.1-2 M)

- Flow rates and times optimized for maximum yield and purity

Summary Table of Preparation Methods

| Compound | Key Reactants | Solvent(s) | Catalyst/Base | Temp (°C) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | 9-Fluorenylmethanol, Triphosgene | Chloroform | 4-Dimethylaminopyridine (DMAP) | -5 to 60 | >90 | >98 | Mild, industrially scalable |

| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | 9-Fluorenylmethanol, Phosgene | Ether (diethyl ether, THF) | None specified | 0 to 20 | 93.7-95.3 | High | Efficient, short reaction time |

| 2-Chloroethylamine hydrochloride | Ethanolamine, Hydrogen chloride gas | None (gas-liquid) | Organic acids (adipic acid) | RT to 160 | 34.5-90.5 | 85-99.2 | Requires careful gas handling and drying |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(9-fluorenyl)diethylamine hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atom.

Addition Reactions: The fluorenyl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted amines, while oxidation reactions could produce N-oxides.

Scientific Research Applications

2-Chloro-N-(9-fluorenyl)diethylamine hydrochloride has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its use as a precursor for drug development.

Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(9-fluorenyl)diethylamine hydrochloride involves its interaction with various molecular targets. The fluorenyl group can interact with aromatic systems, while the diethylamine moiety can form hydrogen bonds and ionic interactions. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or inhibitor in chemical reactions .

Comparison with Similar Compounds

Toxicological Profile :

- Subcutaneous LD₅₀ in mice: 800 mg/kg .

- Subcutaneous TDLo in rats: 20 mg/kg (reproductive toxicity in females) .

- Decomposition products: Toxic fumes of NOₓ, HCl, and Cl⁻ when heated .

The compound is primarily utilized in experimental pharmacology, though specific applications remain underexplored in the available literature.

Comparative Analysis with Structurally Similar Compounds

Structural Analogues

2-Chloro-N,N-dimethylethylamine Hydrochloride

- CAS: Not explicitly provided (referenced under HS code 2921.12.00 ).

- Structure : Features a dimethylamine group linked to a chloroethyl chain, lacking the fluorenyl aromatic system.

- Key Difference : Reduced lipophilicity compared to the target compound, likely altering tissue penetration and metabolic pathways.

2-(Diethylamino)ethyl Chloride Hydrochloride

- CAS: Not explicitly provided .

- Structure : Combines a diethylamine group with a chloroethyl chain, analogous to the target compound but without the fluorenyl group.

3-Chloro-9H-fluoren-2-amine (CAS: 7151-57-7)

- Molecular Formula : C₁₃H₁₀ClN .

- Contrast: Retains the fluorenyl core but replaces the diethylamine-chloroethyl group with a single amine and chlorine substituent.

Functional Analogues

Diphenhydramine Hydrochloride (CAS: 147-24-0)

- Molecular Formula: C₁₇H₂₂ClNO .

- Structure: Contains a diphenylmethoxy group linked to a dimethylaminoethane backbone.

- Functional Comparison : Unlike the target compound, diphenhydramine is a clinically approved antihistamine with sedative properties. The diphenylmethoxy group enhances H₁ receptor antagonism, whereas the fluorenyl group in the target compound may target distinct neurological pathways .

Diethylamine Hydrochloride (CAS: 660-68-4)

Key Findings :

- The target compound exhibits higher toxicity (LD₅₀ 800 mg/kg in mice) compared to diphenhydramine, which is safe at therapeutic doses.

- Reproductive toxicity in rats underscores the need for careful handling .

- Simpler analogues like diethylamine hydrochloride are less bioactive but pose irritant risks .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-N-(9-fluorenyl)diethylamine hydrochloride, and how do reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution of a fluorenyl precursor with a diethylaminoethyl chloride intermediate, followed by hydrochloride salt formation. Key parameters include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) improve substitution efficiency .

- Temperature control : Optimal yields (70–80%) are achieved at 60–80°C to minimize side reactions .

- Purification : Recrystallization from ethanol/water mixtures enhances purity (>95%) .

- Characterization : Confirm structure via H/C NMR (e.g., fluorenyl aromatic protons at δ 7.2–7.8 ppm) and mass spectrometry (expected [M+H] ~352.5 g/mol) .

Q. What analytical techniques are critical for assessing purity and structural integrity?

- Recommended Methods :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<2%) .

- Elemental Analysis : Validate stoichiometry (e.g., C: 62.3%, H: 6.2%, N: 7.9%) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C) for storage guidelines .

Q. What safety protocols are essential for handling this compound?

- Toxicity Mitigation :

- Acute Toxicity : Rodent LD₅₀ values (e.g., 193 mg/kg intraperitoneal in mice) necessitate PPE (gloves, goggles) and fume hood use .

- Reproductive Risks : Subcutaneous TDLo (20 mg/kg in rats) mandates strict reproductive hazard labeling .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?

- Troubleshooting :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance diethylamine reactivity but require post-reaction neutralization .

- Catalyst Loading : Excess AlCl₃ (>1.2 eq) risks fluorenyl core degradation; monitor via in-situ FTIR for intermediate stability .

- Scale-Up : Continuous flow reactors improve heat dissipation and reduce side-product formation .

Q. What mechanisms underlie its reported biological activity, and how can contradictory data be resolved?

- Mechanistic Insights :

- Anticancer Activity : Caspase-3/7 activation (EC₅₀ ~10 µM) suggests apoptosis induction, validated via flow cytometry in HeLa cells .

- Antimicrobial Discrepancies : Variability in MIC values (e.g., 25–50 µg/mL against S. aureus) may stem from differential membrane permeability assays .

- Data Reconciliation : Cross-validate using isogenic bacterial strains and standardized broth microdilution protocols .

Q. How does structural modification impact its physicochemical and pharmacological properties?

- Structure-Activity Relationship (SAR) :

- Fluorenyl Substitution : Electron-withdrawing groups (e.g., -Cl) enhance electrophilicity, improving DNA intercalation capacity .

- Amine Chain Length : Shorter chains reduce logP (e.g., from 3.2 to 2.5), altering blood-brain barrier permeability .

- Validation : Molecular docking (e.g., with Topo II enzyme) and ADMET predictions guide rational design .

Q. What strategies resolve discrepancies in toxicity profiles across studies?

- Root Cause Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.